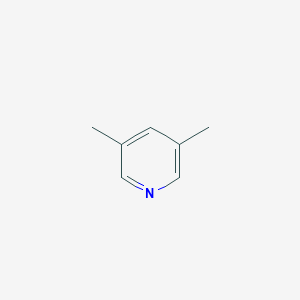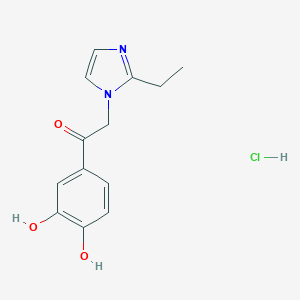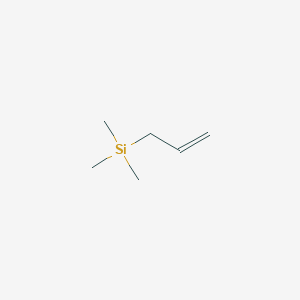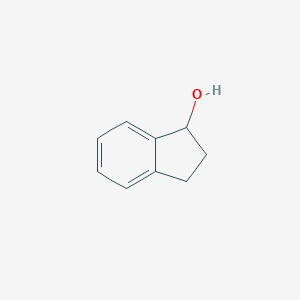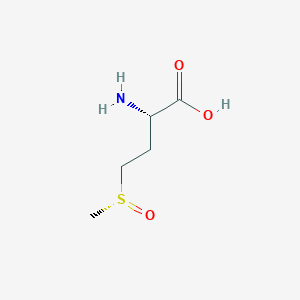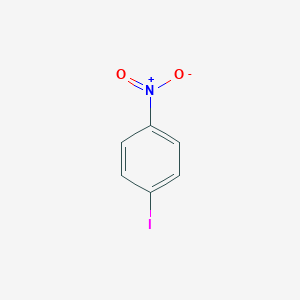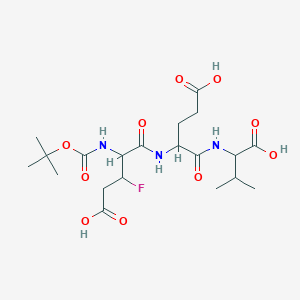
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine, also known as Boc-3-F-Glu-Glu-Val-OH, is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide is a derivative of the natural amino acids glutamic acid and valine, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH involves its ability to inhibit the activity of certain enzymes. Specifically, this peptide has been shown to inhibit the activity of the proteasome, a large protein complex responsible for the degradation of intracellular proteins. By inhibiting the proteasome, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH can prevent the degradation of certain proteins, leading to their accumulation in cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH are largely dependent on its mechanism of action. By inhibiting the proteasome, this peptide can affect various cellular processes, including protein degradation, cell cycle progression, and apoptosis. Additionally, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in lab experiments is its ability to mimic the binding site of certain proteins, making it a useful tool for studying protein-protein interactions. Additionally, the synthesis of this peptide is relatively straightforward, making it readily available for use in research studies. However, one limitation of using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH is its potential toxicity, as it can accumulate in cells and inhibit the proteasome, leading to cellular dysfunction.
Orientations Futures
There are numerous future directions for the use of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory disorders. Additionally, this peptide could be used as a tool for studying the role of the proteasome in cellular processes, as well as in the study of protein-protein interactions. Further research is needed to fully understand the potential applications of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in scientific research.
Conclusion
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide can be synthesized using various methods, and it has been shown to inhibit the activity of the proteasome, leading to various biochemical and physiological effects. While there are advantages and limitations to using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in lab experiments, its potential applications in scientific research are numerous, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is the most commonly used method for synthesizing peptides, including t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH. This method involves the stepwise addition of protected amino acids to a growing peptide chain immobilized on a solid support. The peptide chain is then cleaved from the support and deprotected to yield the final product.
Applications De Recherche Scientifique
T-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been used in scientific research for various applications, including drug discovery and development, as well as in the study of protein-protein interactions. This peptide has been shown to inhibit the activity of certain enzymes, making it a potential lead compound for the development of new drugs. Additionally, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been used as a tool to study the binding interactions between proteins, as it can mimic the binding site of certain proteins.
Propriétés
Numéro CAS |
127708-86-5 |
|---|---|
Nom du produit |
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine |
Formule moléculaire |
C20H32FN3O10 |
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
5-[[4-carboxy-1-[(1-carboxy-2-methylpropyl)amino]-1-oxobutan-2-yl]amino]-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32FN3O10/c1-9(2)14(18(31)32)23-16(29)11(6-7-12(25)26)22-17(30)15(10(21)8-13(27)28)24-19(33)34-20(3,4)5/h9-11,14-15H,6-8H2,1-5H3,(H,22,30)(H,23,29)(H,24,33)(H,25,26)(H,27,28)(H,31,32) |
Clé InChI |
WMXSCEWEQNQDLH-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(CC(=O)O)F)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(CC(=O)O)F)NC(=O)OC(C)(C)C |
Synonymes |
Boc-3F-Glu-Glu-Val t-butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine t-butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine, erythro isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



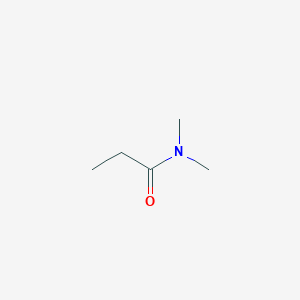
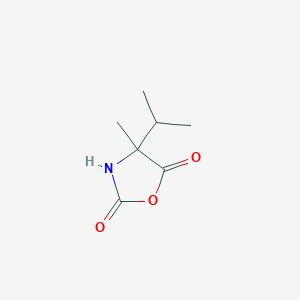
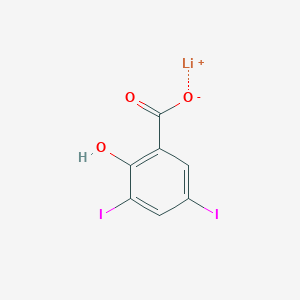
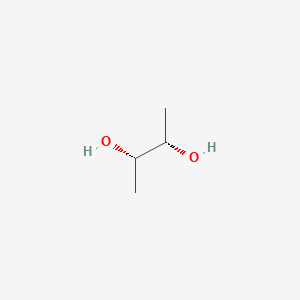
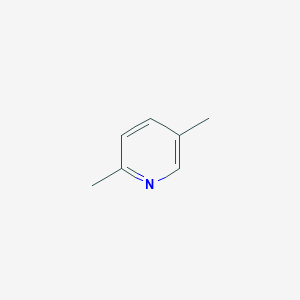
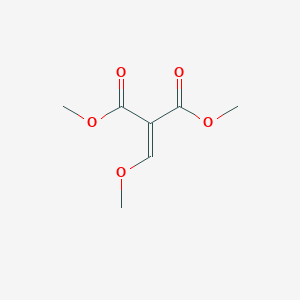
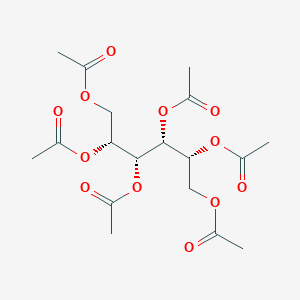
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
